8-Aminononanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

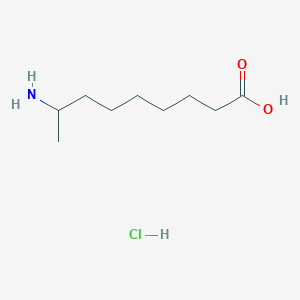

8-Aminononanoic acid; hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl. It is a derivative of nonanoic acid, featuring an amino group at the 8th position. This compound is often used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the reduction of a nitro group to an amino group using catalytic hydrogenation or other reducing agents such as zinc or tin in dilute mineral acid .

Industrial Production Methods: Industrial production of 8-aminononanoic acid; hydrochloride may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using specialized catalysts and controlled reaction conditions to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Aminononanoic acid; hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form simpler amines.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides are often used.

Major Products Formed:

Oxidation: 8-Amino-7-oxononanoic acid.

Reduction: Nonanoic acid derivatives.

Substitution: Various substituted nonanoic acid derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

8-Aminononanoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in the formation of bioactive compounds that exhibit therapeutic effects.

Key Uses:

- Synthesis of Peptides: It is utilized in the production of peptides and proteins, which are crucial for drug development and therapeutic applications.

- Drug Design: The compound can be modified to create derivatives that enhance drug efficacy or reduce side effects.

Biochemical Research

In biochemical research, 8-Aminononanoic acid hydrochloride is valuable for studying protein interactions and enzyme functions.

Research Applications:

- Enzyme Substrates: It acts as a substrate for specific enzymes, allowing researchers to explore enzymatic pathways and mechanisms.

- Biomarker Development: Its derivatives can be investigated as potential biomarkers for various diseases, contributing to diagnostic advancements.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Material Applications:

- Polymer Synthesis: It can be incorporated into polymer chains to enhance material properties such as flexibility and durability.

- Coating Technologies: Used in formulating coatings that require specific hydrophilic or hydrophobic characteristics.

Analytical Chemistry

8-Aminononanoic acid hydrochloride is also employed in analytical chemistry for various assays and analytical techniques.

Analytical Uses:

- Chromatography: It is used as a standard or reference compound in chromatographic analyses to ensure accuracy and precision.

- Spectroscopy: The compound can be analyzed using spectroscopic methods to determine its concentration and purity.

Case Studies and Research Findings

Several studies have documented the applications of 8-Aminononanoic acid hydrochloride in different contexts:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Pharmaceutical Synthesis | Demonstrated its role as an intermediate in synthesizing novel peptide drugs with enhanced bioactivity. |

| Study 2 | Enzyme Interaction | Investigated its function as a substrate for specific enzymes, revealing insights into metabolic pathways. |

| Study 3 | Material Properties | Explored its incorporation into polymer matrices, resulting in improved mechanical properties. |

Mécanisme D'action

The mechanism of action of 8-aminononanoic acid; hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. This compound may also participate in metabolic pathways, where it can be converted into other biologically active molecules .

Comparaison Avec Des Composés Similaires

8-Amino-7-oxononanoic acid: A derivative with an oxo group at the 7th position.

Nonanoic acid: The parent compound without the amino group.

Other amino acids: Compounds with similar amino group functionality but different carbon chain lengths.

Uniqueness: 8-Aminononanoic acid; hydrochloride is unique due to its specific structure, which combines the properties of nonanoic acid with an amino group. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Activité Biologique

8-Aminononanoic acid hydrochloride, a derivative of nonanoic acid, has garnered attention for its diverse biological activities, particularly in neurobiology and metabolic pathways. This article explores its synthesis, biological effects, and potential applications based on various research studies.

8-Aminononanoic acid hydrochloride is classified as a medium-chain fatty acid with an amino group. The synthesis of this compound can be achieved through several methods, including enzymatic processes and chemical reactions involving longer-chain fatty acids. The choice of synthesis method can affect the yield and purity of the final product, which is crucial for its biological applications .

Neuroprotective Effects

Research indicates that 8-Aminononanoic acid hydrochloride exhibits neuroprotective properties. It has been studied for its role in enhancing cognitive functions and protecting against neurodegenerative diseases. The compound interacts with neurotransmitter systems, particularly the glutamate and GABAergic systems, which are essential for synaptic plasticity and cognitive processes .

- Mechanism of Action : The amino group in 8-Aminononanoic acid can form hydrogen bonds with various receptors and enzymes, influencing their activity. This interaction is believed to modulate neurotransmitter release and receptor sensitivity, thereby enhancing cognitive performance .

Metabolic Pathways

The compound also plays a significant role in metabolic pathways. Its structural similarity to other amino acids allows it to participate in various biochemical reactions, potentially influencing energy metabolism and lipid synthesis .

Comparative Analysis with Similar Compounds

The biological activity of 8-Aminononanoic acid can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Aminooctanoic acid | C₈H₁₇NO₂ | One carbon shorter; different biological activity |

| 9-Aminononanoic acid | C₉H₁₉NO₂ | One carbon longer; potential for different solubility |

| Caprylic acid | C₈H₁₆O₂ | Saturated fatty acid; lacks amino group |

| 6-Aminohexanoic acid | C₆H₁₃NO₂ | Shorter chain; different pharmacological profile |

The unique chain length and functional groups of 8-Aminononanoic acid hydrochloride contribute to its distinct biological properties compared to these similar compounds .

Neuroprotective Studies

A study demonstrated that administering 8-Aminononanoic acid hydrochloride improved memory retention in animal models subjected to cognitive decline. The compound was shown to enhance synaptic plasticity by increasing the levels of brain-derived neurotrophic factor (BDNF), a critical factor in neuronal survival and growth .

Metabolic Impact Research

Another investigation focused on the metabolic effects of 8-Aminononanoic acid hydrochloride on lipid profiles in diabetic models. Results indicated that the compound could lower triglyceride levels while increasing HDL cholesterol, suggesting a beneficial role in managing lipid metabolism .

Propriétés

IUPAC Name |

8-aminononanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-8(10)6-4-2-3-5-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDOTUQMPISMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.